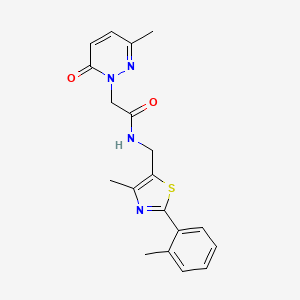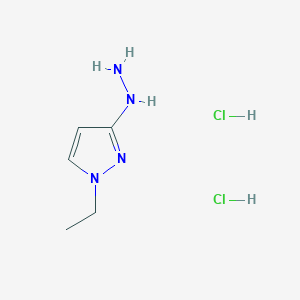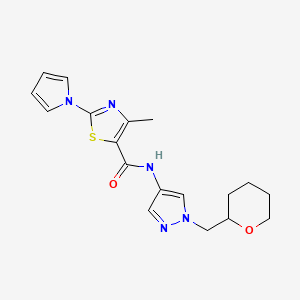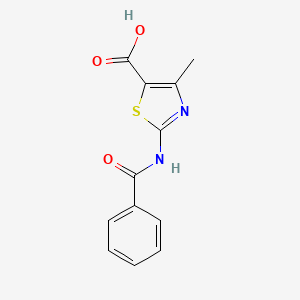
1-((2,5-dimethylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticoagulant and Hemodialysis Applications
One study discussed MD 805, an anticoagulant used in patients with chronic renal failure undergoing maintenance hemodialysis. It exhibited a stable antithrombin effect without marked interindividual differences in coagulation time, proving useful in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Orexin Receptor Antagonist for Insomnia
Another study investigated SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment. The disposition of [14C]SB-649868 was determined in humans, showing elimination mainly via feces and indicating extensive metabolism with minimal excretion unchanged (Renzulli et al., 2011).
HIV-1 Protease Inhibitor Metabolism
Research on L-735,524, a potent HIV-1 protease inhibitor, revealed its metabolism in human urine, identifying several significant metabolites. This study contributes to understanding the metabolic pathways and potential side effects or interactions of such therapeutic agents (Balani et al., 1995).
B-Cell Lymphoma-2 Inhibitor Venetoclax Metabolism
Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, was characterized for its absorption, metabolism, and excretion in humans. The study detailed the primary clearance pathway through hepatic metabolism and the identification of major metabolites, contributing to the therapeutic application of venetoclax in hematologic malignancies (Liu et al., 2017).
Heterocyclic Amines in Human Exposure and Cancer Risk
Several studies focused on the presence and carcinogenic potential of heterocyclic amines (HCAs) formed during the cooking of meat and fish. These compounds are of interest due to their genotoxicity and carcinogenicity in animal models, highlighting the importance of understanding human exposure and metabolism in relation to cancer risk (Turteltaub et al., 1999; Nagao et al., 1996).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-4-5-15(2)18(12-14)24(22,23)21-9-6-17(7-10-21)13-20-11-8-19-16(20)3/h4-5,8,11-12,17H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGQGLHRVWOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)


![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)
![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)


